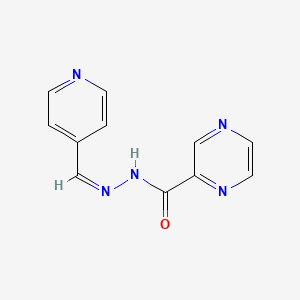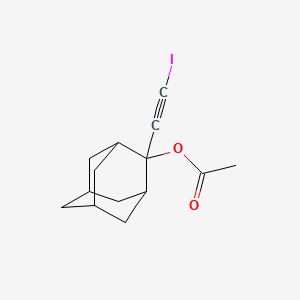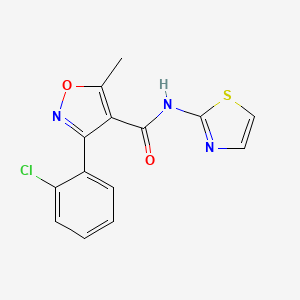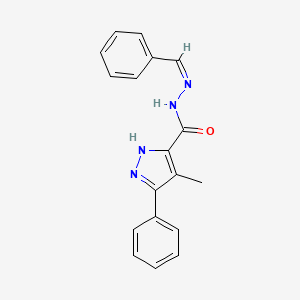
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide, also known as PPH, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic properties. PPH is a pyrazinecarbohydrazide derivative that has shown promising results in various preclinical studies for its anti-inflammatory, antioxidant, and antitumor activities.
作用機序
The exact mechanism of action of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and antioxidant activities by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the inflammatory response and oxidative stress. This compound has been found to inhibit the activation of NF-κB and its downstream targets, leading to a reduction in the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This compound has been found to inhibit the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. In addition, this compound has been found to reduce lipid peroxidation and scavenges free radicals. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide. One area of research could focus on improving the solubility of this compound, which would make it easier to administer in vivo. Another area of research could focus on elucidating the mechanism of action of this compound, which would provide a better understanding of its potential therapeutic properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Finally, studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide can be synthesized by the reaction of 2-pyrazinecarbohydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization.
科学的研究の応用
N'-(4-pyridinylmethylene)-2-pyrazinecarbohydrazide has been extensively studied for its potential therapeutic properties in various preclinical models. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. It has also been shown to reduce the expression of iNOS and COX-2, which are enzymes involved in the inflammatory response. This compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing lipid peroxidation. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
特性
IUPAC Name |
N-[(Z)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11(10-8-13-5-6-14-10)16-15-7-9-1-3-12-4-2-9/h1-8H,(H,16,17)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLENDDTZTLBO-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)

![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)

